molecular formula C12H16ClN3O2S B8599582 5-Chloro-2-pentyl-1H-benzimidazole-6-sulfonamide CAS No. 89725-18-8

5-Chloro-2-pentyl-1H-benzimidazole-6-sulfonamide

Cat. No.: B8599582
CAS No.: 89725-18-8
M. Wt: 301.79 g/mol
InChI Key: LJZVGANTTPQISJ-UHFFFAOYSA-N
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Description

5-Chloro-2-pentyl-1H-benzimidazole-6-sulfonamide is a useful research compound. Its molecular formula is C12H16ClN3O2S and its molecular weight is 301.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89725-18-8

Molecular Formula

C12H16ClN3O2S

Molecular Weight

301.79 g/mol

IUPAC Name

6-chloro-2-pentyl-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C12H16ClN3O2S/c1-2-3-4-5-12-15-9-6-8(13)11(19(14,17)18)7-10(9)16-12/h6-7H,2-5H2,1H3,(H,15,16)(H2,14,17,18)

InChI Key

LJZVGANTTPQISJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 ml of 4 N hydrochloric acid containing 11.8 g of 2-amino-4-chloro-5-sulfamylaniline was added 9.2 g of hexanoic acid and the suspension refluxed for 6 hours. Concentration in vacuo provided a solid which was then slowly added with stirring to 100 ml of 38% ammonium hydroxide. After collecting the solid by filtration, the precipitate was added to 400 ml of methanol and the suspension brought to a boil. Charcoal was then added and the mixture filtered through filter paper, cooled, and filtered through Celite. Concentration in vacuo gave brown crystals which upon recrystallization from acetonitrile provided 2.6 g of product, mp 183°-185°.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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